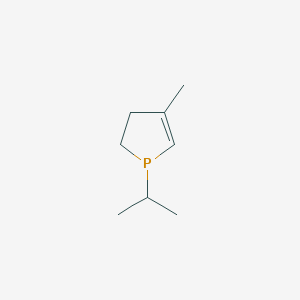![molecular formula C22H38I2N2O6Si2 B14248459 1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium diiodide CAS No. 406684-13-7](/img/structure/B14248459.png)
1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Bis[3-(trimethoxysilyl)propyl]-4,4’-bipyridin-1-ium diiodide is a complex organosilicon compound It is characterized by the presence of bipyridinium and trimethoxysilyl groups, which impart unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis[3-(trimethoxysilyl)propyl]-4,4’-bipyridin-1-ium diiodide typically involves the reaction of 4,4’-bipyridine with 3-(trimethoxysilyl)propyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl groups. The resulting product is then treated with iodine to form the diiodide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,1’-Bis[3-(trimethoxysilyl)propyl]-4,4’-bipyridin-1-ium diiodide undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl groups can hydrolyze in the presence of water, forming silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of cross-linked networks.
Substitution: The bipyridinium moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.
Condensation: Catalyzed by acids or bases, often conducted at elevated temperatures.
Substitution: Requires nucleophiles such as amines or thiols, usually performed in organic solvents.
Major Products Formed
Hydrolysis: Produces silanol derivatives.
Condensation: Leads to the formation of siloxane networks.
Substitution: Results in modified bipyridinium compounds.
科学的研究の応用
1,1’-Bis[3-(trimethoxysilyl)propyl]-4,4’-bipyridin-1-ium diiodide has diverse applications in scientific research:
Material Science: Used as a precursor for the synthesis of hybrid organic-inorganic materials with enhanced mechanical and thermal properties.
Catalysis: Acts as a ligand in the preparation of metal complexes for catalytic reactions.
Surface Modification: Employed in the functionalization of surfaces to improve adhesion, corrosion resistance, and biocompatibility.
Biology and Medicine: Investigated for its potential in drug delivery systems and as an antimicrobial agent.
作用機序
The mechanism of action of 1,1’-Bis[3-(trimethoxysilyl)propyl]-4,4’-bipyridin-1-ium diiodide involves the interaction of its functional groups with target molecules. The trimethoxysilyl groups can form covalent bonds with hydroxyl groups on surfaces, leading to strong adhesion. The bipyridinium moiety can interact with biological molecules, potentially disrupting microbial cell membranes and inhibiting growth.
類似化合物との比較
Similar Compounds
Bis[3-(trimethoxysilyl)propyl]amine: Similar in structure but lacks the bipyridinium moiety.
1-[3-(Trimethoxysilyl)propyl]urea: Contains a urea group instead of bipyridinium.
3-(Trimethoxysilyl)propyl chloride: A precursor in the synthesis of the target compound.
Uniqueness
1,1’-Bis[3-(trimethoxysilyl)propyl]-4,4’-bipyridin-1-ium diiodide is unique due to the presence of both trimethoxysilyl and bipyridinium groups. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in material science and catalysis.
特性
CAS番号 |
406684-13-7 |
|---|---|
分子式 |
C22H38I2N2O6Si2 |
分子量 |
736.5 g/mol |
IUPAC名 |
trimethoxy-[3-[4-[1-(3-trimethoxysilylpropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propyl]silane;diiodide |
InChI |
InChI=1S/C22H38N2O6Si2.2HI/c1-25-31(26-2,27-3)19-7-13-23-15-9-21(10-16-23)22-11-17-24(18-12-22)14-8-20-32(28-4,29-5)30-6;;/h9-12,15-18H,7-8,13-14,19-20H2,1-6H3;2*1H/q+2;;/p-2 |
InChIキー |
WHKAYGONJKIILI-UHFFFAOYSA-L |
正規SMILES |
CO[Si](CCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCC[Si](OC)(OC)OC)(OC)OC.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Oxo-2H-1-benzopyran-7-yl)oxy]propanal](/img/structure/B14248379.png)
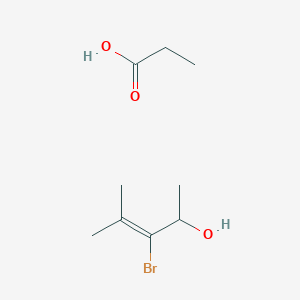
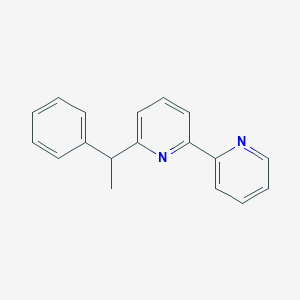
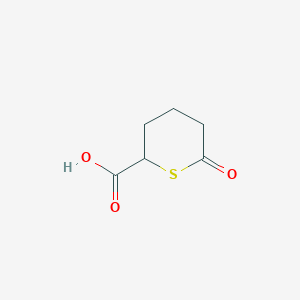
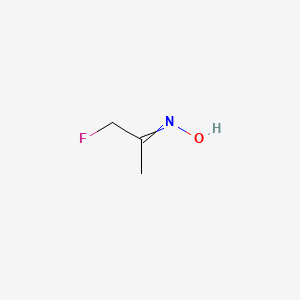
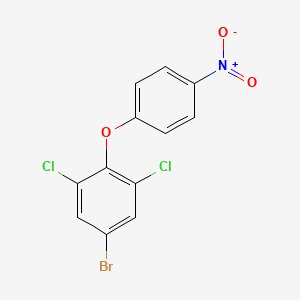
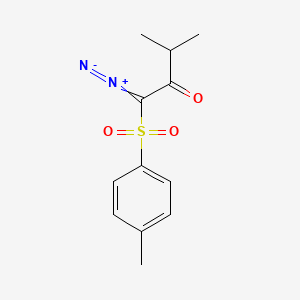
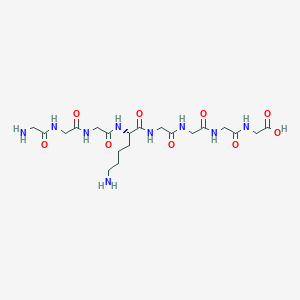


![6-({3-[(Cyclohex-1-en-1-yl)methyl]-7-oxabicyclo[4.1.0]heptan-3-yl}methoxy)-6-oxohexanoate](/img/structure/B14248451.png)

![{[(4-Bromo-2-methylbut-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14248465.png)
